![molecular formula C9H11NO2 B053550 [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate CAS No. 123033-16-9](/img/structure/B53550.png)
[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate is not fully understood. However, it is believed to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce oxidative stress and inflammation in the brain, which are key factors in the development and progression of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate in lab experiments is its neuroprotective effects, which make it a promising therapeutic agent for the treatment of neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
Future research on [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Other future directions could include studying the compound's effects on other physiological systems and exploring its potential as a therapeutic agent for other diseases. Additionally, further research could investigate the safety and toxicity of this compound in animal models and in clinical trials.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate involves the reaction of bicyclo[3.1.0]hexan-6-ol with acetic anhydride and cyanogen bromide. The resulting product is a white crystalline solid with a melting point of 117-118°C.
Wissenschaftliche Forschungsanwendungen
[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
| 123033-16-9 | |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate |
InChI |
InChI=1S/C9H11NO2/c1-6(11)12-9(5-10)7-3-2-4-8(7)9/h7-8H,2-4H2,1H3/t7-,8+,9? |
InChI-Schlüssel |
BDHUUVMPXJCMSC-JVHMLUBASA-N |
Isomerische SMILES |
CC(=O)OC1([C@H]2[C@@H]1CCC2)C#N |
SMILES |
CC(=O)OC1(C2C1CCC2)C#N |
Kanonische SMILES |
CC(=O)OC1(C2C1CCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


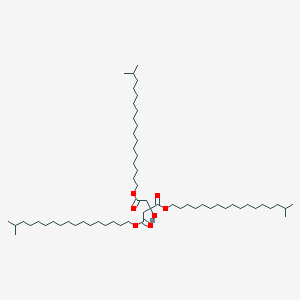
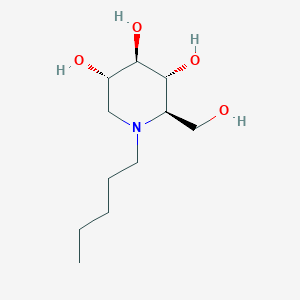

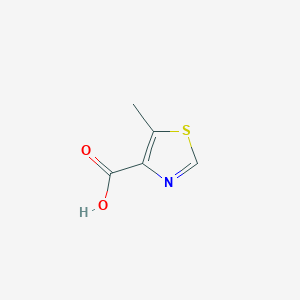



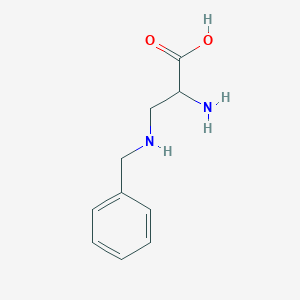
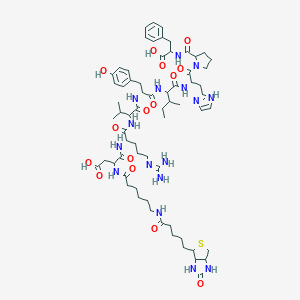
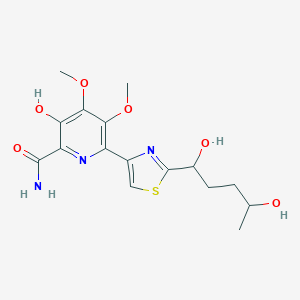


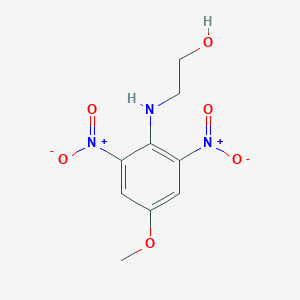
![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)
